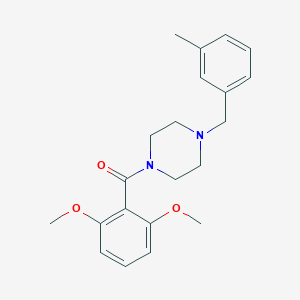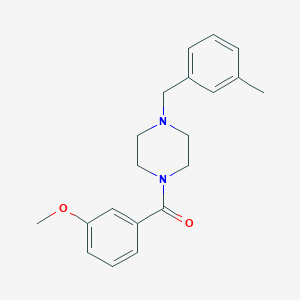
1-(2,3-Dimethoxybenzoyl)-4-(4-ethylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxybenzoyl)-4-(4-ethylbenzyl)piperazine, also known as N-ethyl-3,4-methylenedioxyamphetamine (MDE), is a psychoactive substance that belongs to the family of phenethylamines. MDE is a derivative of MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. MDE has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mechanism of Action
MDE works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. MDE acts as a serotonin and dopamine reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters by the brain cells, allowing them to remain in the synapse for a longer period of time. This results in an increase in the concentration of these neurotransmitters in the brain, leading to a feeling of euphoria and increased sociability.
Biochemical and Physiological Effects
MDE has been shown to have several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. MDE also increases body temperature, which can lead to hyperthermia and dehydration. MDE has been shown to cause neurotoxicity in animal studies, but its effects on humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
MDE has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the lab, allowing for easy access to the substance for research purposes. However, MDE is a controlled substance in many countries, which can limit its availability for research. MDE also has several potential side effects, such as cardiovascular complications and neurotoxicity, which can make it difficult to use in lab experiments involving human subjects.
Future Directions
There are several future directions for research on MDE. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression, anxiety disorders, and PTSD. Another direction is to better understand its neurotoxicity and potential long-term effects on the brain. Additionally, more research is needed to determine the optimal dosage and administration method for MDE to minimize potential side effects.
Synthesis Methods
MDE can be synthesized through several methods, including the reductive amination of 1-(2,3-dimethoxyphenyl)-2-nitropropene with 4-ethylbenzylamine. The resulting product is then reduced using sodium borohydride to yield MDE. MDE can also be synthesized through the condensation of 3,4-methylenedioxyphenylacetone with 4-ethylbenzylamine followed by reduction with sodium borohydride.
Scientific Research Applications
MDE has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. MDE has also been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric conditions.
properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O3/c1-4-17-8-10-18(11-9-17)16-23-12-14-24(15-13-23)22(25)19-6-5-7-20(26-2)21(19)27-3/h5-11H,4,12-16H2,1-3H3 |
InChI Key |
TXTAARFXXKXVOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)
![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)



